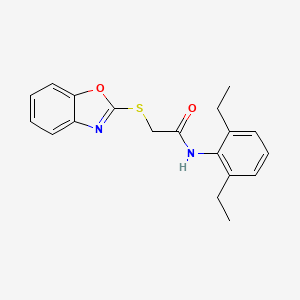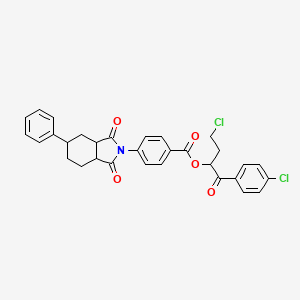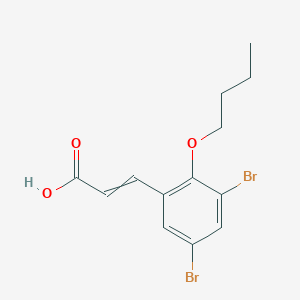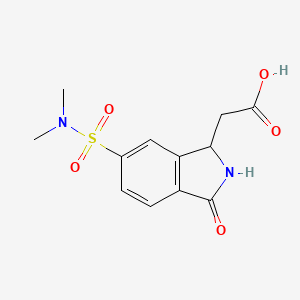
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a diethylphenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a suitable thiol compound, often under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzoxazole with 2,6-diethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide bond using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
科学研究应用
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various fine chemicals and specialty compounds.
作用机制
The mechanism by which 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide exerts its effects depends on its application:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole ring is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects.
Materials Science: The compound’s electronic properties are influenced by the benzoxazole ring and sulfanyl group, making it suitable for use in organic semiconductors and light-emitting diodes.
相似化合物的比较
Similar Compounds
- 2-(1,3-benzoxazol-2-ylthio)-N-(2,6-dimethylphenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diisopropylphenyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diphenylphenyl)acetamide
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide is unique due to the presence of the diethylphenyl group, which can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.
属性
分子式 |
C19H20N2O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C19H20N2O2S/c1-3-13-8-7-9-14(4-2)18(13)21-17(22)12-24-19-20-15-10-5-6-11-16(15)23-19/h5-11H,3-4,12H2,1-2H3,(H,21,22) |
InChI 键 |
DGZLROWOAFENTK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate](/img/structure/B12466740.png)
![2-[(Cyclohexylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12466742.png)
![2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide](/img/structure/B12466757.png)
![N-[2-(Dimethylamino)ethyl]-2-[N-(2,4-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B12466770.png)
![2,2,2-trichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12466771.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12466793.png)
![5-bromo-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12466795.png)


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12466807.png)
![4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12466809.png)
